molecular formula C14H14O4 B14498290 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid CAS No. 63473-10-9

1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid

Cat. No.: B14498290
CAS No.: 63473-10-9
M. Wt: 246.26 g/mol
InChI Key: OZOPODFDTUXHKC-UHFFFAOYSA-N
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Description

1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups at positions 1 and 8, a methyl group at position 3, and a carboxylic acid group at position 2 on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the methylation of 1,8-dimethoxynaphthalene followed by carboxylation. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methyl iodide (CH3I) for the methylation step. The carboxylation step can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.

Scientific Research Applications

1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dimethoxynaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    3-Methylnaphthalene-2-carboxylic acid: Lacks the methoxy groups, affecting its solubility and reactivity.

    1,8-Dihydroxynaphthalene-2-carboxylic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties.

Uniqueness

1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is unique due to the combination of methoxy, methyl, and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

63473-10-9

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

1,8-dimethoxy-3-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)12(9)13(18-3)11(8)14(15)16/h4-7H,1-3H3,(H,15,16)

InChI Key

OZOPODFDTUXHKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)O)OC

Origin of Product

United States

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